Triflupromazine

Catalog No.
S545852
CAS No.
146-54-3
M.F
C18H19F3N2S
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triflupromazine

CAS Number

146-54-3

Product Name

Triflupromazine

IUPAC Name

N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine

Molecular Formula

C18H19F3N2S

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

XSCGXQMFQXDFCW-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

solubility

SOL IN WATER, ALC, & ACETONE; INSOL IN ETHER /HCL/
PRACTICALLY INSOL IN WATER
1.80e-03 g/L

Synonyms

Triflupromazine, Fluopromazine, Siquil, Vesprin, Trifluopromazine, Adazine

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

The exact mass of the compound Triflupromazine is 352.1221 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water1.80e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Psychotropic Phenothiazine Drug Research

Scientific Field: Pharmacology

Summary of Application: Triflupromazine (TFZ) is a psychotropic phenothiazine drug. It has been studied for its binding properties with Human Serum Albumin (HSA) in the presence of Long-Chain Fatty Acids (LCFAs). The binding of TFZ to HSA can be influenced by the presence of LCFAs .

Methods of Application: The study was conducted using a second-derivative spectrophotometric method in a buffer (0.1 M NaCl, pH 7.40, 37°C). This method can suppress the residual background signal effects of HSA observed in the absorption spectra .

Results or Outcomes: The binding constant showed an increase according to the LCFA content in HSA for certain LCFAs up to an LCFA/HSA molar ratio of 3–4. At higher ratios, the binding constant value decreased .

Lung Cancer Treatment Research

Scientific Field: Oncology

Summary of Application: Trifluoperazine (TFP), a commonly used antipsychotic drug, and its synthetic analogs have been examined for their effects on A549 human lung cancer cells .

Methods of Application: The study involved cell proliferation analysis, colony formation assay, flow cytometry, western blot analysis, and in vivo xenograft experiments .

Results or Outcomes: The treatment affected the expression of genes related to the apoptosis and survival of A549 cells. It promoted apoptosis and DNA fragmentation. In all experiments, including in vivo studies of metastatic lung cancer development, the synthetic analog of TFP had more substantial anticancer effects than TFP .

Controlling Violent Behavior

Scientific Field: Psychiatry

Summary of Application: Triflupromazine is used particularly to control violent behavior during acute episodes of psychotic disorders .

Methods of Application: The drug is administered to patients experiencing acute episodes of psychotic disorders. The dosage and administration method can vary depending on the severity of the condition .

Results or Outcomes: Triflupromazine has been found effective in controlling violent behavior in patients with acute episodes of psychotic disorders .

Controlling Severe Nausea and Vomiting

Scientific Field: Gastroenterology

Summary of Application: Triflupromazine can also be used to control severe nausea and vomiting .

Methods of Application: The drug is administered to patients experiencing severe nausea and vomiting. The dosage and administration method can vary depending on the severity of the symptoms .

Results or Outcomes: Triflupromazine has been found effective in controlling severe nausea and vomiting in patients .

Controlling Severe Itching

Scientific Field: Dermatology

Methods of Application: The specific methods of application can vary depending on the severity of the condition. The cautious, intravenous administration of triflupromazine prior to the termination of anesthesia has been shown to reduce the incidence of complications such as severe itching .

Results or Outcomes: Significant depression of the blood pressure was unusual and when it did occur was unrelated to the dosage used . Therefore, triflupromazine could be a potential treatment for severe itching.

Controlling Severe Restlessness

Summary of Application: Triflupromazine has been used to control severe restlessness during acute episodes of psychotic disorders . It has also been studied for its effects on patients experiencing emergence vomiting and restlessness .

Methods of Application: The drug is administered intravenously in a dosage of 0.1-1.0 mg./10 lb. body weight prior to the termination of anesthesia .

Results or Outcomes: The administration of triflupromazine reduced the incidence of complications such as severe restlessness . Significant depression of the blood pressure was unusual and when it did occur was unrelated to the dosage used .

Controlling Severe Anxiety

Scientific Field: Psychiatry

Summary of Application: Triflupromazine has been used to control severe anxiety. Anxiety disorders are among the most prevalent mental health conditions globally, affecting approximately one in nine people in a given year .

Methods of Application: The specific methods of application can vary depending on the severity of the condition. The administration of triflupromazine has been shown to reduce the symptoms of severe anxiety .

Results or Outcomes: Triflupromazine has been found effective in controlling severe anxiety in patients .

Triflupromazine is an antipsychotic medication belonging to the phenothiazine class. It is primarily used to treat severe nausea and vomiting, as well as severe hiccups. The chemical formula for triflupromazine is C18H19F3N2SC_{18}H_{19}F_{3}N_{2}S, and it has a molar mass of approximately 352.42 g/mol. The compound features a trifluoromethyl group and a dimethylaminopropyl side chain, which contribute to its pharmacological properties. Triflupromazine acts primarily as a dopamine D1 and D2 receptor antagonist, inhibiting the activity of these neurotransmitters in the central nervous system, which is crucial for its antiemetic effects .

Triflupromazine's primary mechanism of action involves blocking dopamine D1 and D2 receptors in the brain []. Dopamine is a neurotransmitter involved in various functions, including mood, reward, and movement. By blocking these receptors, triflupromazine helps to reduce psychotic symptoms like hallucinations and delusions.

Additionally, triflupromazine interacts with other receptors, including muscarinic acetylcholine receptors and serotonin 5-HT2B receptors, which may contribute to its side effects [].

Triflupromazine can cause various side effects, including drowsiness, movement disorders (tardive dyskinesia), and low blood pressure []. Due to these side effects and the availability of safer and more effective antipsychotics, its use has declined significantly.

Toxicity:

The oral median lethal dose (LD50) in rats is 130 mg/kg, indicating moderate toxicity []. However, human toxicity can vary depending on individual factors.

Flammability:

Triflupromazine is not readily flammable but may burn under high heat conditions [].

Typical of phenothiazines, including oxidation and reduction processes. The presence of the trifluoromethyl group significantly influences its reactivity and stability. In biological systems, triflupromazine interacts with various receptors, leading to conformational changes that inhibit dopaminergic signaling pathways. This interaction is essential for its therapeutic effects, particularly in managing conditions related to excessive dopamine activity .

Triflupromazine can be synthesized through several methods involving the phenothiazine core structure. A common synthetic route involves:

  • Formation of Phenothiazine: Starting from diphenylamine and sulfur, phenothiazine is synthesized through cyclization.
  • Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
  • Side Chain Addition: The dimethylaminopropyl side chain is typically added through alkylation reactions involving appropriate alkyl halides.

These steps may vary based on specific laboratory practices and desired yields .

Triflupromazine is primarily used in clinical settings for:

  • Antiemetic Therapy: Effective in managing severe nausea and vomiting.
  • Psychiatric Disorders: Utilized for treating schizophrenia and other psychotic disorders.
  • Neurological Conditions: Sometimes prescribed for conditions involving severe hiccups.

Despite its effectiveness, triflupromazine's use has diminished due to its side effect profile compared to newer antipsychotics .

Interaction studies have shown that triflupromazine can affect various neurotransmitter systems beyond dopamine. Its binding to serotonin receptors indicates potential interactions that may enhance or mitigate its therapeutic effects. Additionally, studies suggest that triflupromazine may interact with other medications metabolized by cytochrome P450 enzymes, necessitating caution when co-administered with other drugs .

Triflupromazine shares structural similarities with several other phenothiazine derivatives. Here are some notable compounds:

Compound NameChemical FormulaKey Characteristics
ChlorpromazineC17H19ClN2SC_{17}H_{19}ClN_2SFirst-generation antipsychotic; broad-spectrum efficacy
FluphenazineC22H26F3N3SC_{22}H_{26}F_3N_3SLong-acting; used for schizophrenia
TrifluoperazineC21H24F3N3SC_{21}H_{24}F_3N_3SSimilar action; used for severe behavioral disorders

Uniqueness of Triflupromazine:

  • Triflupromazine is distinguished by its trifluoromethyl group, which enhances its potency at dopamine receptors compared to other phenothiazines.
  • It has a specific indication for severe hiccups, setting it apart from many other antipsychotics that do not share this application.

Industrial synthesis of triflupromazine employs several well-established methodologies, each optimized for large-scale production with consideration for yield, purity, and economic efficiency.

The primary industrial approach involves the alkylation of 2-trifluoromethylphenothiazine using 3-chloro-1-dimethylaminopropane in the presence of sodium amide [1] [2]. This method represents the most widely adopted industrial process due to its scalability and consistent product quality. The reaction proceeds under reflux conditions in dry benzene for approximately 20 hours, achieving yields in the range of 65-75% [1].

The detailed procedure involves preparing approximately 3.8 grams of sodium amide from 2.25 grams of sodium, 90 grams of liquid ammonia, and a catalytic trace of ferric nitrate [1]. After ammonia evaporation, a solution of 19.1 grams of 2-trifluoromethylphenothiazine in 160 mL of dry benzene is combined with 18 grams of 3-chloro-1-dimethylaminopropane [1]. The reaction mixture undergoes reflux for 20 hours, followed by aqueous washing and acid extraction for product isolation [1].

Alternative industrial methods include condensation reaction approaches that utilize various catalytic systems to achieve the formation of triflupromazine from appropriate precursors [3] [4]. These methods typically operate under milder conditions but may require multiple purification steps to achieve pharmaceutical-grade purity [3].

The modified Bernthsen thionation process represents another industrial pathway, beginning with 3-trifluoromethyldiphenylamine and employing sulfur with catalytic ferric nitrate under high-temperature conditions [1]. This approach provides a direct route from simple precursors but requires elevated temperatures that may impact energy efficiency [1].

Laboratory Preparation Techniques

Laboratory-scale synthesis of triflupromazine offers greater flexibility in reaction conditions and enables detailed mechanistic studies and method optimization.

Condensation Reactions

Condensation reactions represent a versatile approach for laboratory preparation of triflupromazine, particularly valuable for research applications and method development [4] [5]. These reactions typically operate at temperatures ranging from room temperature to 80°C with reaction times varying from 2 to 48 hours depending on the specific condensation pathway employed [5].

The condensation approach utilizes various solvent systems including methanol, ethanol, and dimethylformamide (DMF), with bases such as sodium hydride or potassium carbonate serving as reaction promoters [5]. Multi-step condensation sequences have been developed that allow for the systematic construction of the phenothiazine core followed by side-chain attachment [6].

Recent studies have demonstrated the effectiveness of condensation reactions in producing triflupromazine with purities ranging from 85-95% and yields of 60-85% [6]. The method's advantage lies in its mild reaction conditions and the ability to introduce structural modifications during the synthetic sequence [6].

Alkylation of 2-Trifluoromethylphenothiazine

The alkylation methodology represents the most direct laboratory approach for triflupromazine synthesis, closely paralleling the industrial process but with enhanced control over reaction parameters [7] [2]. Laboratory-scale alkylation typically employs 1-50 gram quantities and utilizes inert atmosphere conditions to prevent oxidative side reactions [2].

The process involves the treatment of 2-trifluoromethylphenothiazine with alkylating agents, particularly 3-dimethylaminopropyl chloride, in the presence of strong bases such as sodium amide [7] [2]. Organic solvents including benzene, toluene, or xylene provide the reaction medium, with reflux conditions maintained throughout the reaction period [2].

This alkylation approach consistently achieves purities of 90-98% with yields ranging from 70-90%, making it highly suitable for research applications requiring high-quality material [2]. The method's reliability and reproducibility have made it the standard laboratory procedure for triflupromazine preparation [7].

Purification Methodologies

Purification of triflupromazine requires sophisticated methodologies to achieve pharmaceutical-grade specifications while maintaining acceptable recovery rates.

Recrystallization represents the primary purification method for final product refinement [1] [8]. The process typically employs ethanol/ether mixtures as recrystallization solvents, enabling purification from 85% to greater than 98% purity with recovery rates of 80-95% [1]. The hydrochloride salt formation facilitates recrystallization, as the free base can be converted to the hydrochloride salt by treatment with hydrogen chloride gas in alcoholic solution [1].

Column chromatography provides high-resolution separation capabilities particularly valuable for intermediate purification [8]. Chloroform/methanol gradient systems effectively separate triflupromazine from synthetic impurities and side products [8]. Studies have demonstrated purification improvements from 70% to 95% purity, though the method is time-consuming and solvent-intensive [8].

Acid-base extraction offers a scalable and cost-effective purification approach, particularly useful for crude product cleanup [1]. The method exploits the basic nature of triflupromazine, allowing extraction into aqueous acid solutions followed by neutralization and organic extraction [1]. Multiple extraction steps achieve purification improvements from 60% to 85% with recovery rates of 85-95% [1].

Distillation under vacuum conditions (177-181°C at 1 mmHg) effectively removes volatile impurities and achieves purities of 95% or higher [1]. The method provides excellent recovery rates of 75-90% but requires high-temperature conditions that may impact thermally sensitive compounds [1].

Quality Control Parameters

Comprehensive quality control parameters ensure the pharmaceutical acceptability of triflupromazine products through rigorous analytical testing protocols.

Identity confirmation employs multiple analytical techniques including infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography with ultraviolet detection [9] [10]. These methods verify structural integrity and confirm the absence of structural isomers or degradation products [9].

Assay determination utilizes HPLC with UV detection at wavelengths of 257 nm and 265 nm to quantify triflupromazine content [11] [10]. Pharmaceutical specifications require assay values between 98.0-102.0% with limits of detection and quantification of 0.5 and 1.5 μg/mL respectively [11].

Related substances analysis employs HPLC with gradient elution to detect and quantify synthetic impurities and degradation products [12] [13]. Specifications limit individual impurities to ≤0.15% and total impurities to ≤0.5% [12]. Common impurities include triflupromazine N-oxide, triflupromazine sulfoxide, and various synthetic intermediates [12].

Residual solvents analysis follows ICH Q3C guidelines using gas chromatography with headspace analysis to detect organic solvents from the manufacturing process [14]. Heavy metals testing employs inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) with limits of ≤10 ppm for individual metals [14].

Water content determination uses Karl Fischer titration with specifications of ≤0.5% [14]. Particle size analysis employs laser diffraction to achieve target distributions with d50 values of 20-80 μm [14].

Recent Advances in Synthetic Approaches

Contemporary research has introduced several innovative approaches that enhance the synthesis and application of triflupromazine.

Copper complex formation represents a significant advancement in triflupromazine chemistry [15] [16]. Research by Elhakim and colleagues demonstrated the synthesis of novel copper(II) complexes incorporating triflupromazine with amino acids such as glycine and histidine [15]. These complexes exhibit enhanced biological activity and improved stability compared to the parent compound [15].

Nanoparticle drug delivery systems have emerged as promising applications for triflupromazine [17]. Studies have developed mesoporous silica nanoparticles loaded with triflupromazine, enabling targeted drug delivery with reduced central nervous system side effects [17]. The manufacturing process involves preparation of amino-functionalized mesoporous silica nanoparticles followed by drug loading and surface modification with polyethylene glycol and targeting ligands [17].

Green chemistry approaches focus on environmentally sustainable synthetic methodologies [18]. Recent developments include solvent-free reactions and aqueous media processes that reduce environmental impact while maintaining synthetic efficiency [18]. These approaches align with contemporary pharmaceutical manufacturing principles emphasizing sustainability [18].

Continuous flow synthesis represents an emerging technology for automated triflupromazine production [19]. Flow chemistry enables consistent product quality, reduced waste generation, and improved process control compared to traditional batch methods [19]. The technology offers potential for industrial scalability with enhanced safety profiles [19].

Microwave-assisted synthesis provides rapid heating capabilities that significantly reduce reaction times while improving energy efficiency [20]. Studies have demonstrated shortened synthesis times with maintained or improved yields compared to conventional heating methods [20]. This technology offers particular advantages for research applications requiring rapid method development [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

VISCOUS, LIGHT AMBER-COLORED, LIQ, WHICH CRYSTALLIZES ON PROLONGED STANDING INTO LARGE IRREGULAR CRYSTALS

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

352.12210427 g/mol

Monoisotopic Mass

352.12210427 g/mol

Boiling Point

176 °C @ 0.7 MM HG

Heavy Atom Count

24

LogP

5.54
5.54 (LogP)
5.2

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RO16TQF95Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used mainly in the management of psychoses. Also used to control nausea and vomiting.

Therapeutic Uses

Antiemetics; Antipsychotic Agents, Phenothiazine; Dopamine Antagonists
THIS PHENOTHIAZINE IS EFFECTIVE IN MGMNT OF POSTOPERATIVE NAUSEA & VOMITING, RADIATION SICKNESS, & NAUSEA & VOMITING CAUSED BY TOXINS. /HYDROCHLORIDE/
TREATMENT OF ORG BRAIN SYNDROMES, BOTH CHRONIC & ACUTE, IS ANOTHER USE...USE... IN /TREATMENT OF/ MANIA & DEPRESSION HAS MET WITH SOME SUCCESS... ANXIETY IS CONSIDERED...INDICATION FOR USE... /PHENOTHIAZINES/
PHENOTHIAZINES...FAVORABLY MODIFY PATHOGNOMONIC SYMPTOMS OF SCHIZOPHRENIA, THAT IS, THOUGHT DISORDER; BLUNTED AFFECT, WITHDRAWAL, & RETARDATION; & AUTISTIC BEHAVIOR & MANNERISMS. FAVORABLE CHANGES IN BELLIGERENCE, RESISTIVENESS, PERCEPTUAL DISTURBANCES, & PARANOID PROJECTION ALSO OCCUR... /PHENOTHIAZINES/
For more Therapeutic Uses (Complete) data for TRIFLUPROMAZINE (6 total), please visit the HSDB record page.

Pharmacology

Triflupromazine is a member of a class of drugs called phenthiazines, which are dopamine D1/D2 receptor antagonists. Phenothiazines are used to treat serious mental and emotional disorders, including schizophrenia and other psychotic disorders. It reduces anxiety, emotional withdrawal, hallucinations, disorganized thoughts, blunted mood, and suspiciousness. Triflupromazine is used particularly to control violent behavior during acute episodes of psychotic disorders. It can also be used to control severe nausea and vomiting, severe hiccups, and moderate to severe pain in some hospitalized patients. Triflupromazine acts on the central nervous system.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AA - Phenothiazines with aliphatic side-chain
N05AA05 - Triflupromazine

Mechanism of Action

Triflupromazine binds to the dopamine D1 and dopamine D2 receptors and inhibits their activity. The mechanism of the anti-emetic effect is due predominantly to blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre. Triflupromazine blocks the neurotransmitter dopamine and the vagus nerve in the gastrointestinal tract. Triflupromazine also binds the muscarinic acetylcholine receptors (M1 and M2) and the tryptamine D receptors (5HT2B).
...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/
THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

146-54-3

Absorption Distribution and Excretion

Absorption may be erratic and peak plasma concentrations show large interindividual differences.
FATE OF SEVERAL (14)C QUATERNARY PHENOTHIAZINES, SUCH AS...TRIFLUPROMAZINE METHIODIDE...HAVE BEEN STUDIED IN RAT. ...MORE OF IP DOSE OF PHENOTHIAZINE WAS EXCRETED IN FECES (VIA BILE). WHERE EXAMINED, NO N-DEALKYLATION OF QUATERNARY NITROGEN WAS DETECTED. /METHIODIDE/

Metabolism Metabolites

Hepatic.
...METAB...BY OXIDATIVE PROCESSES MEDIATED LARGELY BY HEPATIC MICROSOMAL & OTHER DRUG-METABOLIZING ENZYMES. CONJUGATION WITH GLUCURONIC ACID...PROMINENT ROUTE.../PRC: REACTIONS INCL HYDROXYLATION, DEMETHYLATION, SULFOXIDE FORMATION; METABOLIC ALTERATIONS IN SIDE CHAIN MAY ALSO OCCUR/. /PHENOTHIAZINES/

Wikipedia

Triflupromazine
Succinylmonocholine

Drug Warnings

TRIFLUPROMAZINE PRODUCES LESS SEDATION THAN SOME OTHER PHENOTHIAZINES (EG, PROMAZINE), BUT IT PROLONGS POSTANESTHESIA SLEEPING TIME. EXTRAPYRAMIDAL REACTIONS HAVE BEEN OBSERVED FOLLOWING EVEN SINGLE DOSES OF THIS ALIPHATIC COMPD. /HYDROCHLORIDE/
PHENOTHIAZINES ARE BEST UTILIZED IN CONTROL OF NAUSEA & VOMITING OF SHORT DURATION, SINCE WITH PROLONGED USE INCIDENCE OF MOST OF THEIR ADVERSE EFFECTS INCR. /PHENOTHIAZINES/
...PRECAUTIONS SHOULD BE OBSERVED IN USE OF PHENOTHIAZINES FOR NAUSEA & VOMITING...BECAUSE THEY MAY MASK DIAGNOSTIC SYMPTOMS IN ACUTE SURGICAL CONDITIONS OR NEUROLOGICAL SYNDROMES. /PHENOTHIAZINES/
PHENOTHIAZINES SHOULD BE USED WITH EXTREME CAUTION, IF @ ALL, IN UNTREATED EPILEPTIC PT & IN PT UNDERGOING WITHDRAWAL FROM CENTRAL DEPRESSANT DRUGS SUCH AS ALCOHOL & BARBITURATES. /PHENOTHIAZINES/
For more Drug Warnings (Complete) data for TRIFLUPROMAZINE (8 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

YALE ET AL, J AM CHEM SOC 79, 4375 (1957); BRITISH PATENT 813,861 (1959 TO SK & F).

Analytic Laboratory Methods

IDENTIFICATION OF PHENOTHIAZINES & THEIR CORRESPONDING SULFOXIDES & SULFONES BY IN SITU HYDROLYSIS FOLLOWED BY THIN-LAYER CHROMATOGRAPHY.
CHEM IONIZATION BY METHANE; GAS CHROMATOGRAPHY-MASS SPECTROSCOPY OF PURE SAMPLES OF TRIFLUPROMAZINE.
ISOCRATIC MULTI-COLUMN HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AS TECHNIQUE FOR QUALITATIVE ANALYSIS & ITS APPLICATION TO CHARACTERIZATION OF BASIC DRUGS USING AN AQUEOUS METHANOL SOLVENT.

Interactions

...ANTIPSYCHOTIC DRUGS...MAY BLOCK ANTIHYPERTENSIVE EFFECTS OF GUANETHIDINE. PT BEING TREATED WITH PHENOTHIAZINES SHOULD BE ADVISED THAT THEIR SUSCEPTIBILITY TO ALCOHOL MAY BE INCR. /PHENOTHIAZINES/
ADDITIVE TO ACTION OF OTHER DEPRESSANTS & WILL POTENTIATE ANESTHETICS.
MAY INCR TOXICITY OF ORGANOPHOSPHORUS OR OTHER ACETYLCHOLINESTERASE INHIBITORS & PROCAINE. DO NOT USE EPINEPHRINE TO COMBAT ITS HYPOTENSIVE OR DEPRESSANT EFFECTS AS IT POTENTIATES THEM.
CONCURRENT ADMIN OF PHENOTHIAZINES & TRICYCLIC ANTIDEPRESSANTS MAY RESULT IN INCR IN SERUM LEVEL OF EITHER AGENT. /PHENOTHIAZINES/
For more Interactions (Complete) data for TRIFLUPROMAZINE (7 total), please visit the HSDB record page.

Stability Shelf Life

SOLN ARE SENSITIVE TO AIR & LIGHT /HYDROCHLORIDE/

Dates

Last modified: 08-15-2023

Structural requirements for the antitubercular quaternized triflupromazine pharmacophore

Dominique L Kunciw, Jacob J Liechty, Miguel O Mitchell, Baojie Wan, Scott G Franzblau
PMID: 22850215   DOI: 10.1016/j.bmcl.2012.06.095

Abstract

Quaternized triflupromazine derivatives (QTDs) must possess benzyl groups attached to the quaternary nitrogen in order to have significant antitubercular potency. Replacing the quaternary amine with a triazole abolishes antitubercular activity. A modest halogen substitution effect exists, with the 4-bromophenyl QTD 3 having the best selectivity index (>21). All N-benzyl QTDs 1-4 similarly inhibit non-replicating, persistent Mycobacterium tuberculosis with MIC<8 μM, and compounds 1-3 were all nontoxic to mammalian cells in vitro (IC(50)>128 μM).


Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation

Jenna L Riffell, Carla Zimmerman, Anthony Khong, Lianne M McHardy, Michel Roberge
PMID: 19713760   DOI:

Abstract

Microtubule-targeting cancer therapies interfere with mitotic spindle dynamics and block cells in mitosis by activating the mitotic checkpoint. Cells arrested in mitosis may remain arrested for extended periods of time or undergo mitotic slippage and enter interphase without having separated their chromosomes. How extended mitotic arrest and mitotic slippage contribute to subsequent cell death or survival is incompletely understood. To address this question, automated fluorescence microscopy assays were designed and used to screen chemical libraries for modulators of mitotic slippage. Chlorpromazine and triflupromazine were identified as drugs that inhibit mitotic slippage and SU6656 and geraldol as chemicals that stimulate mitotic slippage. Using the drugs to extend mitotic arrest imposed by low concentrations of paclitaxel led to increased cell survival and proliferation after drug removal. Cells arrested at mitosis with paclitaxel or vinblastine and chemically induced to undergo mitotic slippage underwent several rounds of DNA replication without cell division and exhibited signs of senescence but eventually all died. By contrast, cells arrested at mitosis with the KSP/Eg5 inhibitor S-trityl-L-cysteine and induced to undergo mitotic slippage were able to successfully divide and continued to proliferate after drug removal. These results show that reinforcing mitotic arrest with drugs that inhibit mitotic slippage can lead to increased cell survival and proliferation, while inducing mitotic slippage in cells treated with microtubule-targeting drugs seems to lead to protracted cell death.


The effect of calmodulin antagonists on experimental scoliosis: a pinealectomized chicken model

Ibrahim Akel, Ozgur Kocak, Gokhan Bozkurt, Ahmet Alanay, Ralph Marcucio, Emre Acaroglu
PMID: 19282733   DOI: 10.1097/BRS.0b013e31818be0b1

Abstract

Randomized controlled.
To evaluate the effects of Tamoxifen (TMX) and trifluoperozine (TFP) on pinealectomized chicken scoliosis.
Pinealectomized chicken develops scoliosis probably due to the lack of melatonin. In addition to other functions, melatonin also acts as a calmodulin antagonist. We postulate that loss of this antagonistic effect may be the cause of scoliosis in this model. TMX and TFP are known calmodulin antagonists, which may alter the incidence and severity of scoliosis.
Seventy-two newly hatched chicken that underwent surgical pinealectomy within 72 hours of hatching were divided into 3 groups of 24 animals in each as group I (control), group II (TMX), and group III (TFP). TMX and TFP were given to groups II and III, respectively, for 10 weeks with the dose of 0.1 mg/kg/d, whereas the control group received no medication. AP scoliosis radiographs were obtained at seventh and 10th week to evaluate coronal spinal alignment.
Three chickens in group I, 2 chickens in group II, and 1 chicken in group III died in the first postoperative week. Scoliosis incidences and magnitudes were similar among groups at seventh and 10th week. TMX and TFP groups showed decreases of incidence of upper cervical, lower cervical, lower cervical-thoracic-lumbar curves at 10th week compared with seventh week. TMX group showed a decline in thoracic region mean Cobb angle, whereas control group showed an increase (P = 0.048). TMX group showed a more prominent decline in cervicothoracic region mean Cobb angle compared with control group (P = 0.009).
The incidence and magnitude of scoliosis in pinealectomized chicken may be decreased by the administration of TMX, presumably because of this drugs' calmodulin antagonism. Further studies on higher animals and dosage and timing are required.


Monitoring the (photo)genotoxicity of photosensitizer drugs: direct quantitation of single-strand breaks in deoxyribonucleic acid using an oligonucleotide chip

Min Jung Kim, Sukdeb Pal, Pravin K Naoghare, Joon Myong Song
PMID: 18675773   DOI: 10.1016/j.ab.2008.07.015

Abstract

Oligonucleotide chip-based assays can be a sample-thrifty, time-saving, routine tool for evaluation of chemical-induced DNA strand breaks. This article describes a novel approach using an oligonucleotide chip to determine photosensitizer-induced DNA single-strand breaks. Surface coverage of fluorophore-labeled oligonucleotides on silicon dioxide chip surfaces was determined on alkaline phosphatase digestion. Fluorescence maxima (at 520 nm) of the solutions were converted to molar concentrations of the fluorescein-modified oligonucleotide by interpolation from a predetermined standard linear calibration curve. The photosensitizing activity of chlorpromazine and triflupromazine toward DNA single-strand breaks was then studied at different drug doses and also as a function of photoirradiation time. Photoinduced single-strand breaks calculated using the method described here agreed with values predicted by theoretical extrapolation of the single-strand breaks obtained for plasmid DNAs from agarose gel electrophoresis, and thereby indirectly validated the chip-based assays. Under UV irradiation (>or=93.6 kJ/m2) chlorpromazine (>or=0.08 mM) was found to have significant photogenotoxicity. However, triflupromazine did not exhibit any (photo)genotoxicity over the concentration range studied (0.04-0.20mM). The method developed will be useful for quantitative screening of drug genotoxicity in terms of induction of breaks in DNA.


The identification of inhibitors of Schistosoma mansoni miracidial transformation by incorporating a medium-throughput small-molecule screen

Andrew S Taft, Francesca A Norante, Timothy P Yoshino
PMID: 20060828   DOI: 10.1016/j.exppara.2009.12.021

Abstract

In Schistosoma mansoni, the miracidium-to-primary sporocyst transformation process is associated with many physiological, morphological, transcriptional and biochemical changes. In the present study, we use a medium-throughput small-molecule screen to identify chemical compounds inhibiting or delaying the in vitro transformation of miracidia to the sporocyst stage. The Sigma-Aldrich Library of Pharmacologically Active Compounds (LOPAC) contains 1280 well-characterized chemical compounds with various modes of action including enzyme inhibitors, antibiotics, cell-cycle regulators, apoptosis inducers and GPCR ligands. We identified 47 compounds that greatly reduce or delay this transformation process during a primary screen of live miracidia. The majority of compounds inhibiting larval transformation were from dopaminergic, serotonergic, ion channel and phosphorylation classes. Specifically, we found that dopamine D2-type antagonists, serotonin reuptake inhibitors, voltage-gated calcium channel antagonists and a PKC activator significantly reduced in vitro miracidial transformation rates. Many of the targets of these compounds regulate adenylyl cyclase activity, with the inhibition or activation of these targets resulting in increased cAMP levels in miracidia and concomitant blocking/delaying of larval transformation.


Modification of the thermal unfolding pathways of myoglobin upon drug interaction in different aqueous media

Mohammad Arif Cheema, Pablo Taboada, Silvia Barbosa, Emilio Castro, Mohammad Siddiq, Víctor Mosquera
PMID: 18020438   DOI: 10.1021/jp075006q

Abstract

In this work, we have analyzed the influence of two structurally related phenothiazine drugs, promazine and triflupromazine hydrochlorides, when bound to myoglobin, a model protein, and how the drug concentration and solution conditions may affect the denaturation process of this protein. In this manner, we derive the thermodynamic quantities of the unfolding process by using a spectroscopic technique such as UV-vis spectroscopy at different drugs concentrations and at pH 2.5, 5.5, and 9.0. To do this, a thermodynamic model was used which included experimental data corresponding to the pre- and post-transition into the observable transition. It has been found that both drugs play a destabilizing role for the protein, at least at low concentrations. In addition, at acidic pH and higher drug concentrations, a stabilizing effect can be observed, which may be related to the formation of some type of protein refolding, subsequent aggregation, or both. The reason for this behavior has been suggested to be the different protein conformations at acidic pH, the increase of solvent-exposed hydrophobic and hydrophilic residues after denaturation and/or binding, and the different strength of drug-protein interactions when changing the solution conditions. For this reason, thermodynamic quantities such as Gibbs energies, DeltaG, and entropies of unfolding, DeltaS(m), increase as the solution pH increases provided that additional solvent-exposed hydrophobic residues are present, which were previously buried at room temperature. Moreover, the larger binding affinity at pH 9.0 due to enhanced electrostatic interactions between protein and drug molecules (drug and protein differ in their net electrical charge) additionally collaborates to this residue exposition to solvent as a consequence of the alteration of protein conformation as due to drug binding. Comparison of thermodynamic data between promazine and triflupromazine hydrochlorides also shows that drug-protein affinity and hydrophobicity also affect the thermodynamic denaturation parameters.


Synthesis and antitubercular activity of quaternized promazine and promethazine derivatives

Aaron B Bate, Jay H Kalin, Eric M Fooksman, Erica L Amorose, Cristofer M Price, Heather M Williams, Michael J Rodig, Miguel O Mitchell, Sang Hyun Cho, Yuehong Wang, Scott G Franzblau
PMID: 17188865   DOI: 10.1016/j.bmcl.2006.11.091

Abstract

Quaternized chlorpromazine, triflupromazine, and promethazine derivatives were synthesized and examined as antitubercular agents against both actively growing and non-replicating Mycobacterium tuberculosis H37Rv. Impressively, several compounds inhibited non-replicating M. tuberculosis at concentrations equal to or double their MICs against the actively growing strain. All active compounds were non-toxic toward Vero cells (IC50 > 128 microM). N-Allylchlorpromazinium bromide was only weakly antitubercular, but replacing allyl with benzyl or substituted benzyl improved potency. An electron-withdrawing substituent on the phenothiazine ring was also essential. Branching at the carbon chain decreased antitubercular activity. The optimum antitubercular structures possessed N-(4- or 3-chlorobenzyl) substitution on triflupromazine.


Inhibitors of clathrin-dependent endocytosis enhance TGFbeta signaling and responses

Chun-Lin Chen, Wei-Hsien Hou, I-Hua Liu, George Hsiao, Shuan Shian Huang, Jung San Huang
PMID: 19461075   DOI: 10.1242/jcs.038729

Abstract

Clathrin-dependent endocytosis is believed to be involved in TGFbeta-stimulated cellular responses, but the subcellular locus at which TGFbeta induces signaling remains unclear. Here, we demonstrate that inhibitors of clathrin-dependent endocytosis, which are known to arrest the progression of endocytosis at coated-pit stages, inhibit internalization of cell-surface-bound TGFbeta and promote colocalization and accumulation of TbetaR-I and SARA at the plasma membrane. These inhibitors enhance TGFbeta-induced signaling and cellular responses (Smad2 phosphorylation/nuclear localization and expression of PAI-1). Dynasore, a newly identified inhibitor of dynamin GTPase activity, is one of the most potent inhibitors among those tested and, furthermore, is a potent enhancer of TGFbeta. Dynasore ameliorates atherosclerosis in the aortic endothelium of hypercholesterolemic ApoE-null mice by counteracting the suppressed TGFbeta responsiveness caused by the hypercholesterolemia, presumably acting through its effect on TGFbeta endocytosis and signaling in vascular cells.


Effects of inorganic ions on the binding of triflupromazine and chlorpromazine to bovine serum albumin studied by spectrometric methods

Keisuke Kitamura, Ahmed Ahmed Omran, Chieyo Nagata, Yoshiko Kamijima, Rumi Tanaka, Shigehiko Takegami, Tatsuya Kitade
PMID: 16819214   DOI: 10.1248/cpb.54.972

Abstract

The effects of inorganic salts, NaCl, NaBr, NaI, Na2SO4, KCl, KBr, KI, on the binding constants (Ks) of psychotropic phenothiazine drugs, triflupromazine (TFZ) and chlorpromazine, to bovine serum albumin (BSA) were examined by using second-derivative spectrophotometry. All of the salts examined, with the exception of Na2SO4, decreased the K values significantly, depending on the concentration of the salt, e.g., the decrease in the K values of both drugs were about 40% for 0.1 M NaCl. The results obtained with Na2SO4 indicated that neither Na+ nor SO4(2-) had any affect on the binding of the phenothiazines to BSA. Based on the Na2SO4 results and the finding that the effect of each potassium salt on binding was quite similar to that of the corresponding sodium salt, the effects of these halogen salts can be considered to be derived from their anions, although the phenothiazines are positively charged at pH 7.4. The effectiveness of the anions was determined to occur in the following order: I->>Br->Cl-; these results coincided with the published order of the binding affinity of these anions to albumin. The 19F-NMR spectra of TFZ in the presence of each of these halogen salts revealed a concentration-dependent decrease in the intensity of the signal at 13.8 ppm that had previously been assigned to the TFZ bound to Site II. Consequently, the effects of these anions on the binding of positively charged phenothiazine drugs are thought to be local steric effects caused by the binding of these anions to Site II.


High content phenotypic screening identifies serotonin receptor modulators with selective activity upon breast cancer cell cycle and cytokine signaling pathways

Scott J Warchal, John C Dawson, Emelie Shepherd, Alison F Munro, Rebecca E Hughes, Ashraff Makda, Neil O Carragher
PMID: 31757681   DOI: 10.1016/j.bmc.2019.115209

Abstract

Heterogeneity in disease mechanisms between genetically distinct patients contributes to high attrition rates in late stage clinical drug development. New personalized medicine strategies aim to identify predictive biomarkers which stratify patients most likely to respond to a particular therapy. However, for complex multifactorial diseases not characterized by a single genetic driver, empirical approaches to identifying predictive biomarkers and the most promising therapies for personalized medicine are required. In vitro pharmacogenomics seeks to correlate in vitro drug sensitivity testing across panels of genetically distinct cell models with genomic, gene expression or proteomic data to identify predictive biomarkers of drug response. However, the vast majority of in vitro pharmacogenomic studies performed to date are limited to dose-response screening upon a single viability assay endpoint. In this article we describe the application of multiparametric high content phenotypic screening and the theta comparative cell scoring method to quantify and rank compound hits, screened at a single concentration, which induce a broad variety of divergent phenotypic responses between distinct breast cancer cell lines. High content screening followed by transcriptomic pathway analysis identified serotonin receptor modulators which display selective activity upon breast cancer cell cycle and cytokine signaling pathways correlating with inhibition of cell growth and survival. These methods describe a new evidence-led approach to rapidly identify compounds which display distinct response between different cell types. The results presented also warrant further investigation of the selective activity of serotonin receptor modulators upon breast cancer cell growth and survival as a potential drug repurposing opportunity.


Explore Compound Types